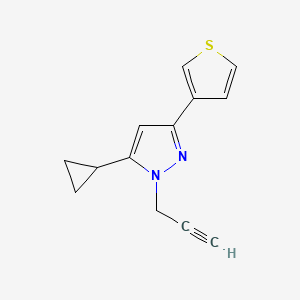

5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-cyclopropyl-1-prop-2-ynyl-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c1-2-6-15-13(10-3-4-10)8-12(14-15)11-5-7-16-9-11/h1,5,7-10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVXAYSHYPVBME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CC(=N1)C2=CSC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 227.28 g/mol. The compound features a pyrazole ring substituted with cyclopropyl and thiophene groups, contributing to its unique chemical reactivity and biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrazole moiety can modulate enzyme activity, while the thiophene ring enhances binding affinity and specificity. This dual interaction mechanism allows the compound to exhibit diverse biological effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis (Mtb), where it displayed promising Minimum Inhibitory Concentration (MIC) values in the range of 3.95–12.03 μg/mL .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 4.0 - 12.0 | Antimycobacterial |

| Kanamycin | 7.8 | Standard for comparison |

Anti-inflammatory Properties

In addition to its antimicrobial activity, the compound has shown potential anti-inflammatory effects through inhibition of pro-inflammatory cytokines in vitro. This suggests its utility in treating inflammatory diseases, although further studies are required to elucidate the underlying mechanisms.

Case Studies

Case Study 1: Antimycobacterial Evaluation

A study investigated the binding affinity of various pyrazole derivatives, including our compound, to Mtb CYP121A1 using UV-vis spectroscopy and protein-detected NMR techniques. The results indicated that the compound binds effectively to the enzyme, enhancing its potential as an anti-tuberculosis agent .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on modifying the substituents on the pyrazole ring to improve biological activity. Variants with different alkyl substitutions were synthesized and tested, revealing that specific modifications significantly enhanced both antimicrobial efficacy and selectivity against Mtb .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : Demonstrated significant activity against Mtb, comparable to established antibiotics.

- Mechanistic Insights : Binding studies reveal that structural modifications can lead to improved binding affinities and biological activities.

- Potential for Drug Development : The unique structure suggests avenues for further development into therapeutic agents targeting infectious diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with structurally related pyrazole derivatives, highlighting key structural differences and inferred properties:

*Molecular formulas are calculated based on substituent contributions.

Key Observations:

In contrast, the target compound’s thiophen-3-yl and propargyl groups may increase electron density, favoring nucleophilic interactions .

The propargyl group’s linear geometry (common in target compound and ) may influence crystal packing efficiency, as seen in other alkyne-containing structures .

Functional Group Reactivity

- Propargyl Group : The terminal alkyne in the target compound and ’s derivative is amenable to Huisgen cycloaddition (click chemistry), a trait absent in ’s nitro-phenyl analog.

- Thiophene vs. Aromatic Substituents : Thiophene’s sulfur atom may participate in charge-transfer interactions or act a weak hydrogen-bond acceptor, unlike the nitro group’s strong electron-withdrawing effects .

Preparation Methods

Pyrazole Core Construction via Cyclocondensation

The foundational step in preparing substituted pyrazoles like 5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. This classical approach, often referred to as the Knorr synthesis, involves:

- Reacting a 1,3-dicarbonyl compound or its equivalent with an appropriate hydrazine derivative.

- The reaction proceeds via nucleophilic attack and ring closure to form the pyrazole nucleus.

For example, cyclopropyl-substituted pyrazoles have been synthesized by condensing cyclopropyl-containing 1,3-dicarbonyl intermediates with hydrazines under acidic conditions at elevated temperatures (e.g., 120 °C in acetic acid).

Introduction of the Prop-2-yn-1-yl Group via N-Alkylation

The prop-2-yn-1-yl substituent at the N-1 position of the pyrazole ring is typically introduced through nucleophilic substitution (N-alkylation):

- The pyrazole nitrogen acts as a nucleophile.

- It reacts with propargyl halides (such as propargyl bromide or chloride) under basic or catalytic conditions.

- This step requires careful control to avoid side reactions and to ensure regioselectivity at the N-1 position.

This method is widely used to introduce alkynyl groups, which are valuable for further functionalization or biological activity enhancement.

Incorporation of the Thiophen-3-yl Substituent via Cross-Coupling

The thiophen-3-yl substituent at the C-3 position is generally introduced by cross-coupling reactions, which are powerful methods to form carbon-carbon bonds between heteroaryl groups and pyrazole rings:

- Palladium-catalyzed Suzuki or Stille coupling reactions are common choices.

- The pyrazole ring is functionalized with a suitable leaving group (e.g., halogen) at the C-3 position.

- The thiophene-3-boronic acid or thiophene-3-stannane is then coupled under mild conditions to afford the 3-thiophenyl substituted pyrazole.

This approach allows for high regioselectivity and good yields, enabling the synthesis of diverse thiophene-substituted pyrazoles.

Cycloaddition Approaches

1,3-Dipolar cycloaddition reactions involving diazocarbonyl compounds and alkynes have been demonstrated to efficiently produce pyrazole derivatives:

- Ethyl α-diazoacetate can react with propargyl derivatives in the presence of catalysts like zinc triflate to give pyrazoles in good yields (~89%).

- Sydnone-alkyne cycloadditions also provide access to regioisomeric pyrazoles, which could be adapted for thiophene-containing alkynes.

These methods offer mild conditions and straightforward procedures, suitable for synthesizing alkynyl-substituted pyrazoles.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Catalysts | Yield Range | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Cyclocondensation (Knorr synthesis) | 1,3-dicarbonyl compounds, hydrazines | 60–99% | Acidic conditions, elevated temperature |

| N-1 Alkylation with propargyl | Nucleophilic substitution | Propargyl halides, base or catalyst | Moderate to high | Regioselectivity critical |

| C-3 Thiophen-3-yl substitution | Cross-coupling (Suzuki/Stille) | Pd catalyst, thiophene-3-boronic acid | Good | Requires halogenated pyrazole intermediate |

| One-pot multicomponent reaction | Cyclocondensation + alkynylation | Copper triflate, ionic liquids | ~80–90% | Efficient, fewer purification steps |

| 1,3-Dipolar cycloaddition | Diazocarbonyl + alkyne cycloaddition | Zinc triflate catalyst | ~89% | Mild conditions, good yields |

Research Findings and Analytical Confirmation

- The synthesis of this compound requires precise control of reaction conditions to optimize yield and purity.

- Analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential to confirm the structure and purity of the final compound.

- The compound’s unique substitution pattern confers biological activity, making it a valuable scaffold for medicinal chemistry research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.